Application: TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .
Application: TDAB is used as a reducing agent in various reduction reactions .
Method: The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .
Application: TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .
Application: TDAB is used in one-pot oxidative amination reactions .
Method: The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .
Application: TDAB is used in the synthesis of various boron salts .
Method: The compound is typically reacted with suitable acids to form the corresponding boron salts .
Application: TDAB is used in the synthesis of tripodal borate ligands .
Method: The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .
Tris(dimethylamino)borane is a chemical compound with the formula . It consists of a boron atom bonded to three dimethylamino groups, resulting in a tetrahedral geometry. This compound is notable for its Lewis acidity and ability to participate in various
Tris(dimethylamino)borane can be synthesized through several methods:
Tris(dimethylamino)borane finds applications in various fields:
Studies on the interactions of tris(dimethylamino)borane primarily focus on its reactivity with different amines and heterocycles. The nature of these interactions often depends on the basicity and steric properties of the reacting species. For example, variations in pKa values among heterocycles influence the products formed during reactions with tris(dimethylamino)borane .
Tris(dimethylamino)borane shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Tris(dimethylamino)borane | B(N(CH₃)₂)₃ | Strong Lewis acid; versatile in synthesis |
Tris(ethylamino)borane | B(N(C₂H₅)₂)₃ | Less sterically hindered; different reactivity |
Boron trifluoride | BF₃ | Stronger Lewis acid; gaseous at room temp |
Tri-n-butylamine borane | B(N(C₄H₉)₃) | Higher molecular weight; less polar |
Tris(dimethylamino)borane stands out due to its combination of steric bulk and Lewis acidity, which allows it to engage effectively in diverse
Flammable;Irritant